((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol
Description
This compound (CAS: 123334-79-2) is a fluorinated purine nucleoside analogue characterized by:
- 6-Amino-2-chloro-9H-purine base: The 2-chloro substitution confers resistance to deamination, while the 6-amino group facilitates hydrogen bonding with target enzymes .
- Fluorinated tetrahydrofuran sugar: The (2S,4R,5R) stereochemistry and 4-fluoro substitution modulate conformational flexibility and metabolic stability. The hydroxymethyl group at position 2 enhances solubility .
It is synthesized via fluorination and nucleoside coupling, with applications in antiviral and anticancer research due to its structural mimicry of natural nucleosides .
Properties
Molecular Formula |
C10H11ClFN5O2 |
|---|---|
Molecular Weight |
287.68 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11ClFN5O2/c11-10-15-7(13)6-8(16-10)17(3-14-6)9-5(12)1-4(2-18)19-9/h3-5,9,18H,1-2H2,(H2,13,15,16)/t4-,5+,9+/m0/s1 |
InChI Key |
APRYMKOCSLIRMK-OBXARNEKSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=C(N=C32)Cl)N)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)Cl)N)CO |
Origin of Product |
United States |
Biological Activity
The compound ((2S,4R,5R)-5-(6-Amino-2-chloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methanol is a purine analog that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydrofuran ring substituted with a purine moiety. Its structural formula is represented as:
This configuration suggests possible interactions with biological targets due to the presence of the amino and chloro substituents, which may enhance its pharmacological profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The purine structure allows it to mimic natural nucleosides, potentially inhibiting enzymes involved in nucleotide metabolism.
- Antiviral Properties : Similar compounds have shown efficacy against viral polymerases, suggesting that this compound may inhibit viral replication.
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, possibly through induction of apoptosis.
Antiviral Activity
A study evaluating the antiviral properties of similar purine analogs found that compounds with structural similarities exhibited potent inhibition against hepatitis B virus (HBV) polymerase. The triphosphate form of these nucleosides demonstrated an IC50 value as low as 120 nM, indicating strong antiviral potential .
Antitumor Efficacy
In vitro studies on related compounds have revealed significant anticancer activity. For instance, a related purine derivative was shown to induce apoptosis in human cancer cell lines at micromolar concentrations. The mechanism was linked to the inhibition of DNA synthesis and repair pathways .
Case Studies
| Study | Compound | Activity | IC50/EC50 Values |
|---|---|---|---|
| 1 | Triphosphate form of purine analog | Anti-HBV | IC50 = 120 nM |
| 2 | Related purine derivative | Anticancer | EC50 = 7.8 nM (in prodrug form) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Fluorinated Analogues
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 7)
- Key Differences : Lacks 4-fluoro substitution; hydroxyl groups at positions 3 and 3.
- Impact : Reduced lipophilicity and metabolic stability compared to the fluorinated analogue. Higher polarity may limit membrane permeability .
5′-Phosphonate of 4(S)-(6-Amino-9H-purin-9-yl)tetrahydro-2(S)-furanmethanol
Fluorinated Analogues with Modified Substituents
(−)-((2S,3R,4R,5R)-4-Acetoxy-5-(6-Amino-2-chloro-9H-purin-9-yl)-3-methyltetrahydrofuran-3-yl)methyl acetate (Compound 3.33)
- Key Differences : 3-Methyl and 4-acetoxy groups replace 4-fluoro and hydroxymethyl.
- Impact : Increased steric bulk reduces enzymatic recognition but may hinder target binding. Acetoxy groups require metabolic activation .
(+)-((2S,3R,4R,5R)-4-Acetoxy-5-(6-Amino-2-chloro-9H-purin-9-yl)-2-(silyl-protected)tetrahydrofuran-3-yl)methyl acetate (Compound 28)
Purine Base-Modified Analogues
6-Amino-9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purin-2-one
- Key Differences : 2-Oxo substitution replaces 2-chloro; lacks fluorine.
[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl methylphosphonate
Key Research Findings
- Fluorination at Position 4 : Enhances metabolic stability by resisting oxidative degradation compared to hydroxylated analogues .
- 2-Chloro Substitution : Improves binding affinity to viral polymerases (e.g., SARS-CoV-2 RdRp) by mimicking natural nucleotides while resisting deamination .
- Hydroxymethyl vs. Phosphonate : Hydroxymethyl balances solubility and uptake, whereas phosphonates exhibit prolonged half-lives but require prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
